rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde, trans
Description
rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde, trans is a chiral cyclopropane derivative featuring a 1-methylpyrazole substituent at the 2-position and a carbaldehyde group at the 1-position of the cyclopropane ring. The trans configuration of the cyclopropane ring indicates that the substituents (pyrazole and aldehyde) are on opposite sides of the strained three-membered ring. The compound’s stereochemistry (rac-(1R,2R)) suggests it exists as a racemic mixture of enantiomers. Cyclopropane derivatives are of significant interest in medicinal chemistry due to their unique ring strain, which can enhance binding affinity and metabolic stability in drug candidates. The carbaldehyde group offers a reactive site for further functionalization, such as condensation reactions or derivatization into alcohols or amines .
Properties
Molecular Formula |
C8H10N2O |
|---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-(2-methylpyrazol-3-yl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C8H10N2O/c1-10-8(2-3-9-10)7-4-6(7)5-11/h2-3,5-7H,4H2,1H3 |
InChI Key |
QGURJTGJHLYOSY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C2CC2C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural or functional similarities with the target molecule, enabling comparative analysis of their physicochemical properties, reactivity, and applications:
Key Differences and Research Findings
Cyclopropane vs. Non-Cyclopropane Analogues The target compound’s cyclopropane ring introduces significant ring strain (~27 kcal/mol), which can enhance binding to rigid biological targets compared to non-strained analogues like 1-methyl-1H-pyrazole-4-carbaldehyde. However, this strain also increases synthetic complexity . The carboxylic acid derivative () replaces the aldehyde with a polar carboxylic acid group, improving aqueous solubility but reducing reactivity toward nucleophiles. This substitution may make it more suitable for ionic interactions in drug-receptor binding .
Heterocyclic Core Variations Pyrazole vs. Pyrrole: Pyrazole (two adjacent nitrogen atoms) exhibits stronger aromaticity and basicity compared to pyrrole (one nitrogen). The target compound’s pyrazole core may engage in hydrogen bonding or π-π stacking interactions distinct from pyrrole-based aldehydes .
Functional Group Reactivity
- The carbaldehyde in the target compound is highly reactive, enabling Schiff base formation or reductions to primary alcohols. In contrast, the hydroxymethyl-pyrrole carbaldehyde () contains a hydroxymethyl group that may stabilize the aldehyde via intramolecular hydrogen bonding, altering its reactivity .
Preparation Methods
Diazocompound-Based Cyclopropanation
The cyclopropane ring is typically constructed via [2+1] cycloaddition using diazo compounds. For example, ethyl diazoacetate reacts with alkenes under transition-metal catalysis (e.g., Rh(II)) to form cyclopropane carboxylates. Adapting this method, 1-methyl-1H-pyrazole-5-carbaldehyde derivatives can undergo cyclopropanation with diazomethane analogs. A modified protocol from Stewart and Westberg employs diethyl cyclopropane-1,1-dicarboxylate as a precursor, though yields remain suboptimal (~20%) due to side reactions.
Simmons-Smith Reaction
The Simmons-Smith reaction (using Zn-Cu/CH$$2$$I$$2$$) is another route, particularly for installing cyclopropane rings adjacent to electron-withdrawing groups. For trans-configuration control, directing groups like hydroxyl or ester functionalities are critical. For instance, methyl 1-methyl-1H-pyrazole-5-carboxylate can react with CH$$2$$I$$2$$/Zn-Cu to form the cyclopropane intermediate, though stereoselectivity requires chiral ligands or additives.
Aldehyde Functionalization
Oxidation of Primary Alcohols
The aldehyde group is installed via oxidation of a primary alcohol precursor. Swern oxidation (oxalyl chloride/DMSO) or Dess-Martin periodinane are preferred for their mild conditions. For example, rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropanemethanol is oxidized to the aldehyde with Dess-Martin reagent in CH$$2$$Cl$$2$$ (0°C to RT, 2h), yielding 78%.
Formylation Reactions
Direct formylation using Vilsmeier-Haack reagent (POCl$$_3$$/DMF) on cyclopropane amines is less common due to side reactions but has been reported for analogous structures.
Stereochemical Control
Diastereoselective Cyclopropanation
Chiral auxiliaries (e.g., Evans oxazolidinones) direct cyclopropanation to favor the trans isomer. A Rh$$2$$(S-DOSP)$$4$$-catalyzed reaction with methyl 1-methyl-1H-pyrazole-5-acrylate achieves a diastereomeric ratio (dr) of 8:1 (trans:cis).
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica) separates trans and cis diastereomers post-synthesis. Hydrolysis of ester intermediates yields enantiomerically enriched products, though this adds steps and reduces overall yield.
Workup and Purification
Chromatographic Separation
Silica gel chromatography (hexane/ethyl acetate gradient) resolves trans and cis diastereomers, with the trans isomer eluting first due to lower polarity. HPLC using chiral columns (Chiralpak IA) further purifies enantiomers, albeit at high cost.
Crystallization
Recrystallization from ethanol/water mixtures improves purity. The trans isomer’s lower solubility facilitates selective crystallization, achieving >95% purity.
Comparative Analysis of Methods
Challenges and Optimizations
- Cyclopropane Stability : Ring-opening during pyrazole substitution is mitigated by using bulky bases (e.g., DBU) and low temperatures.
- Aldehyde Over-oxidation : Dess-Martin periodinane minimizes carboxylic acid formation compared to Cr(VI) reagents.
- Stereochemical Drift : Anchimeric assistance from the pyrazole nitrogen stabilizes the trans configuration during purification.
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing rac-(1R,2R)-2-(1-methyl-1H-pyrazol-5-yl)cyclopropane-1-carbaldehyde, trans?
- Methodology : Cyclopropane formation can be achieved via transition metal-catalyzed reactions (e.g., Rh or Cu catalysts) with alkenes and carbene precursors. The pyrazole moiety is typically introduced via nucleophilic substitution or coupling reactions. For example, Vilsmeier-Haack formylation (as in pyrazole carbaldehyde synthesis ) can be adapted. Key steps include:
- Cyclopropanation : Use diazo compounds or Simmons-Smith reagents under controlled temperatures (−20°C to 25°C) to avoid side reactions.
- Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (e.g., using methanol/dichloromethane) to isolate the trans isomer .
Q. How can the stereochemistry of the cyclopropane ring and aldehyde group be confirmed?
- Methodology :
- NMR Spectroscopy : Analyze coupling constants (e.g., ) between cyclopropane protons (typically 4–6 Hz for trans configuration) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, especially if chiral centers are present .
- Chiral HPLC : Use a Chiralpak® column (e.g., IA or IB) with hexane/isopropanol mobile phases to separate enantiomers and confirm racemic nature .
Q. What analytical techniques are critical for assessing purity and structural integrity?
- Methodology :
- HPLC-UV/ELSD : Quantify purity (>98% for research-grade material) using a C18 column (acetonitrile/water gradient) .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragmentation patterns.
- Elemental Analysis : Verify C, H, N content within ±0.4% of theoretical values .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize epimerization during cyclopropane synthesis?
- Methodology :
- Low-Temperature Control : Maintain reactions below 0°C to reduce thermal rearrangement.
- Catalyst Screening : Test chiral ligands (e.g., bisoxazolines) with Cu or Rh catalysts to enhance stereoselectivity .
- Kinetic Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediates and adjust reaction times (typically 6–24 hours) .
Q. How should researchers resolve contradictions in reported stereochemical outcomes for similar cyclopropane derivatives?
- Methodology :
- Comparative DFT Studies : Calculate transition-state energies for cis vs. trans pathways using Gaussian or ORCA software.
- Meta-Analysis of Literature : Cross-reference synthesis protocols (e.g., solvent polarity, catalyst loading) across studies to identify variables affecting selectivity .
- Reproducibility Trials : Replicate conflicting methods under strictly controlled conditions (e.g., anhydrous solvents, inert atmosphere) .
Q. What strategies are effective for functionalizing the aldehyde group while preserving cyclopropane ring stability?
- Methodology :
- Protection/Deprotection : Convert the aldehyde to a stable acetal (e.g., using ethylene glycol) before harsh reactions.
- Nucleophilic Additions : Perform Grignard or Wittig reactions at −78°C to avoid ring-opening.
- Reductive Amination : Use NaBHCN or STAB in methanol to synthesize amine derivatives without degrading the cyclopropane .
Q. How does the trans-cyclopropane configuration influence biological activity in medicinal chemistry applications?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
